2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under specific conditions to form the desired heterocyclic structure. For instance, the reaction of 2-cyanoethanethioamide with cycloalkanones and methyl formate can yield intermediate compounds that, upon further reaction with N-aryl-2-bromoacetamides, produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring, potentially altering the compound’s reactivity and properties.
Substitution: The presence of amino and carboxylic acid groups allows for substitution reactions, where these groups can be replaced or modified using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in the position of the amino and carboxylic acid groups.
4-Aminobenzothieno[3,2-d]pyrimidine: Another related compound with a different ring fusion pattern and additional functional groups.
Uniqueness
2-Aminothieno[2,3-C]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and functional group arrangement, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-aminothieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c9-7-6(8(11)12)4-1-2-10-3-5(4)13-7;/h1-3H,9H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUXMOQGFFTLSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(S2)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209007-31-7 |
Source
|
Record name | 2-aminothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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